[5-(4-bromophenyl)-2-furyl]-N-methylmethanamine
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Overview
Description
[5-(4-bromophenyl)-2-furyl]-N-methylmethanamine: is an organic compound that features a bromophenyl group attached to a furyl ring, which is further connected to an N-methylmethanamine group
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable in various therapeutic areas .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s synthesis often involves the suzuki–miyaura coupling reaction, which is a key process in the formation of carbon–carbon bonds . This suggests that the compound could potentially influence biochemical pathways involving carbon–carbon bond formation.
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that this compound could potentially have similar effects.
Action Environment
The suzuki–miyaura coupling reaction, which is often involved in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound could potentially be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
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Step 1: Synthesis of 5-(4-bromophenyl)-2-furyl precursor
Reactants: 4-bromophenylboronic acid, 2-furylboronic acid
Catalyst: Palladium(II) acetate
Conditions: Base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C)
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Step 2: Formation of N-methylmethanamine group
Reactants: 5-(4-bromophenyl)-2-furyl precursor, methylamine
Conditions: Solvent (e.g., ethanol), temperature (room temperature to 50°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its bromophenyl group can be radiolabeled, making it useful in imaging studies and receptor binding assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be modified to create compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the fine-tuning of material characteristics.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-2-furaldehyde
- 5-(4-Bromophenyl)-2-furancarboxaldehyde
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine stands out due to its N-methylmethanamine group, which can enhance its solubility and bioavailability. Additionally, the combination of the bromophenyl and furyl groups provides a unique scaffold for further functionalization and optimization in various applications .
Properties
IUPAC Name |
1-[5-(4-bromophenyl)furan-2-yl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7,14H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXGLWXDVMXQES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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